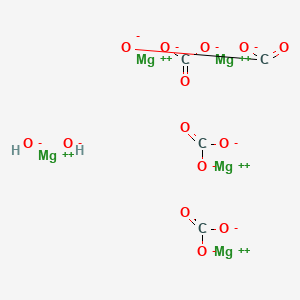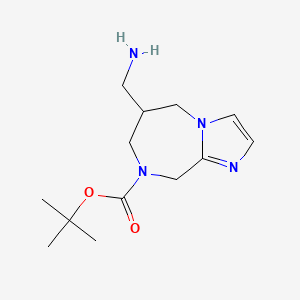![molecular formula C22H14ClN3O2S B13108839 3-(2-(1H-Indol-3-yl)-2-oxoethyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13108839.png)
3-(2-(1H-Indol-3-yl)-2-oxoethyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(1H-Indol-3-yl)-2-oxoethyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes an indole moiety, a chlorophenyl group, and a thienopyrimidine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(1H-Indol-3-yl)-2-oxoethyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves the heteroarylation of 4-chloro thieno[2,3-d]pyrimidines with a range of indoles. One common method employs a sonochemical approach, where the reaction is performed using acetic acid (AcOH) as both a promoter and solvent. This method yields the desired product in good to acceptable yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
化学反応の分析
Types of Reactions
3-(2-(1H-Indol-3-yl)-2-oxoethyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the indole and chlorophenyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
3-(2-(1H-Indol-3-yl)-2-oxoethyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(2-(1H-Indol-3-yl)-2-oxoethyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity. The thienopyrimidine core is crucial for the compound’s overall stability and reactivity.
類似化合物との比較
Similar Compounds
4-(1H-Indol-3-yl)thieno[2,3-d]pyrimidine: A structurally similar compound that also features an indole and thienopyrimidine core.
2-(4-Chlorophenyl)-1H-indol-3-yl imidothiocarbamate: Another compound with a chlorophenyl and indole moiety, but with different functional groups.
Uniqueness
3-(2-(1H-Indol-3-yl)-2-oxoethyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for a wide range of modifications, making it a versatile compound in scientific research.
特性
分子式 |
C22H14ClN3O2S |
|---|---|
分子量 |
419.9 g/mol |
IUPAC名 |
5-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C22H14ClN3O2S/c23-14-7-5-13(6-8-14)17-11-29-21-20(17)22(28)26(12-25-21)10-19(27)16-9-24-18-4-2-1-3-15(16)18/h1-9,11-12,24H,10H2 |
InChIキー |
FJCWCCCIBGIQDA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)CN3C=NC4=C(C3=O)C(=CS4)C5=CC=C(C=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylicacid](/img/structure/B13108769.png)




![7,8-Dimethyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13108814.png)
![L-Ornithine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N5-[(4-methoxyphenyl)diphenylmethyl]-](/img/structure/B13108824.png)

![4-((1H-Benzo[d]imidazol-2-yl)methyl)-1,2,3-oxadiazole](/img/structure/B13108833.png)
![6-Chlorobenzo[d]isoxazole-3-carbohydrazide](/img/structure/B13108836.png)



